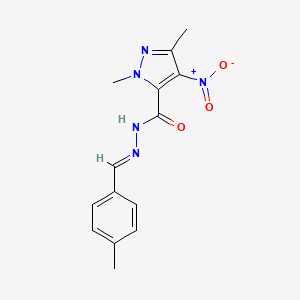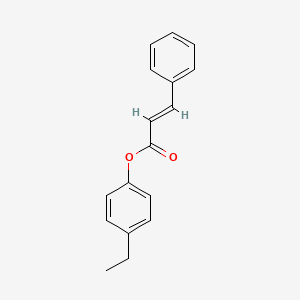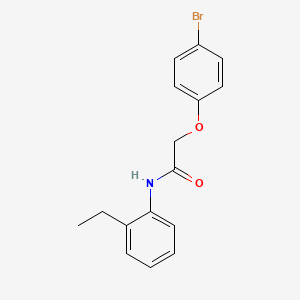
N-(1-cyclohexen-1-ylmethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexen-1-ylmethyl)-4-methoxybenzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential as a pharmacological agent. This compound is commonly referred to as 'NCM' and has been studied extensively for its potential use in treating various medical conditions.
Mechanism of Action
The mechanism of action of NCM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and physiological effects:
NCM has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. Additionally, NCM has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NCM in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using NCM is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating specific medical conditions.
Future Directions
There are several future directions for research on NCM. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of NCM and to identify potential side effects or limitations of its use in medical treatments.
Conclusion:
In conclusion, N-(1-cyclohexen-1-ylmethyl)-4-methoxybenzamide is a promising compound that has shown potential as a pharmacological agent for the treatment of various medical conditions. Its synthesis method is well-established, and it has been extensively studied for its scientific research application. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand the potential of NCM as a medical treatment and to identify its limitations and potential side effects.
Synthesis Methods
The synthesis of NCM involves the reaction of 4-methoxybenzoyl chloride with cyclohexenemethanol in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. This method has been widely used in the synthesis of NCM and has been shown to produce high yields of pure compound.
Scientific Research Applications
NCM has been extensively studied for its potential use in treating various medical conditions such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, NCM has been shown to have anti-cancer properties, making it a potential treatment option for various types of cancer.
properties
IUPAC Name |
N-(cyclohexen-1-ylmethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-9-7-13(8-10-14)15(17)16-11-12-5-3-2-4-6-12/h5,7-10H,2-4,6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBYJBMOARPVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5608801.png)


![N-(4-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5608818.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5608821.png)

![N,N-dimethyl-2-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5608838.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]piperidine](/img/structure/B5608848.png)


![2-[(2-ethyl-6-methylpyridin-3-yl)oxy]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5608883.png)
![2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5608885.png)
![3-(4-fluorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5608891.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5608898.png)